molecular formula C8H16NO4P B14214943 Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- CAS No. 770720-21-3

Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-

Cat. No.: B14214943
CAS No.: 770720-21-3
M. Wt: 221.19 g/mol
InChI Key: ATPXAANHLSKELE-UHFFFAOYSA-N
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Description

Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- is a phosphonic acid derivative characterized by the presence of a trans-4-methylcyclohexyl group attached to an amino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- typically involves the reaction of trans-4-methylcyclohexylamine with a suitable phosphonic acid derivative. One common method is the reaction of trans-4-methylcyclohexylamine with phosphonic acid dichloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted amino carbonyl compounds.

Scientific Research Applications

Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [[(cyclohexyl)amino]carbonyl]-
  • Phosphonic acid, [[(trans-4-ethylcyclohexyl)amino]carbonyl]-
  • Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]methyl]-

Uniqueness

Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- is unique due to the presence of the trans-4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

770720-21-3

Molecular Formula

C8H16NO4P

Molecular Weight

221.19 g/mol

IUPAC Name

(4-methylcyclohexyl)carbamoylphosphonic acid

InChI

InChI=1S/C8H16NO4P/c1-6-2-4-7(5-3-6)9-8(10)14(11,12)13/h6-7H,2-5H2,1H3,(H,9,10)(H2,11,12,13)

InChI Key

ATPXAANHLSKELE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)P(=O)(O)O

Origin of Product

United States

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